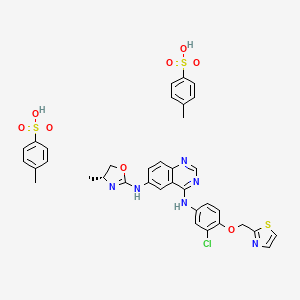

Varlitinib tosylate

Übersicht

Beschreibung

Varlitinibtosilat: ist ein niedermolekularer Tyrosinkinaseinhibitor, der den epidermalen Wachstumsfaktorrezeptor, die Rezeptorprotein-Tyrosinkinase erbB-2 und die Rezeptorprotein-Tyrosinkinase erbB-4 angreift. Es wird hauptsächlich zur Behandlung verschiedener Krebsarten eingesetzt, darunter Magenkrebs und Gallenblasenkrebs . Die Verbindung ist bekannt für ihre starke Antitumoraktivität und ihre Fähigkeit, mehrere Überlebens- und Proliferationspfade zu hemmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von Varlitinibtosilat umfasst mehrere Schritte, darunter die Bildung des Chinazolinkernes und die anschließende Funktionalisierung . Die wichtigsten Schritte umfassen typischerweise:

- Bildung des Chinazolinkernes durch Cyclisierungsreaktionen.

- Einführung der 3-Chlor-4-[(1,3-Thiazol-2-yl)methoxy]phenylgruppe.

- Funktionalisierung mit der (4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-yl-Gruppe .

Industrielle Produktionsmethoden: : Industrielle Produktionsmethoden für Varlitinibtosilat sind darauf ausgelegt, Ausbeute und Reinheit zu optimieren. Diese Methoden umfassen oft:

- Verwendung von hochreinen Ausgangsmaterialien.

- Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl.

- Implementierung von Reinigungsverfahren wie Umkristallisation und Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of Varlitinib tosylate involves multiple steps, including the formation of the quinazoline core and subsequent functionalization . The key steps typically involve:

- Formation of the quinazoline core through cyclization reactions.

- Introduction of the 3-chloro-4-[(1,3-thiazol-2-yl)methoxy]phenyl group.

- Functionalization with the (4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl group .

Industrial Production Methods: : Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve:

- Use of high-purity starting materials.

- Optimization of reaction conditions such as temperature, pressure, and solvent choice.

- Implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: : Varlitinibtosilat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Molekül zu modifizieren.

Substitution: Substitutionsreaktionen werden häufig verwendet, um funktionelle Gruppen am Chinazolinkern einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Varlitinibtosilat mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Chemie: : Varlitinibtosilat wird als Modellverbindung in der Untersuchung von Tyrosinkinaseinhibitoren und deren chemischen Eigenschaften verwendet .

Biologie: : In der biologischen Forschung wird Varlitinibtosilat verwendet, um die Hemmung des epidermalen Wachstumsfaktorrezeptors, der Rezeptorprotein-Tyrosinkinase erbB-2 und der Rezeptorprotein-Tyrosinkinase erbB-4-Signalwege zu untersuchen .

Medizin: : Die Verbindung wird umfassend auf ihr therapeutisches Potenzial bei der Behandlung verschiedener Krebsarten untersucht, darunter Magenkrebs, Gallenblasenkrebs und andere solide Tumoren . Klinische Studien haben ihre Wirksamkeit bei der Hemmung des Tumorwachstums und der Induktion von Apoptose in Krebszellen gezeigt .

Industrie: : In der pharmazeutischen Industrie wird Varlitinibtosilat bei der Entwicklung neuer Krebstherapien und als Referenzverbindung für die Entwicklung ähnlicher Tyrosinkinaseinhibitoren eingesetzt .

Wirkmechanismus

Varlitinibtosilat entfaltet seine Wirkung durch Hemmung der Aktivität des epidermalen Wachstumsfaktorrezeptors, der Rezeptorprotein-Tyrosinkinase erbB-2 und der Rezeptorprotein-Tyrosinkinase erbB-4 . Diese Rezeptoren sind an der Regulation von Zellwachstum, Überleben und Proliferation beteiligt. Durch die Hemmung dieser Rezeptoren unterbricht Varlitinibtosilat die Signalwege, die das Tumorwachstum und das Überleben fördern . Die Verbindung zielt speziell auf die ATP-Bindungsstelle dieser Rezeptoren ab und verhindert deren Aktivierung und anschließende Signalübertragung stromabwärts .

Wirkmechanismus

Varlitinib tosylate exerts its effects by inhibiting the activity of epidermal growth factor receptor, receptor protein-tyrosine kinase erbB-2, and receptor protein-tyrosine kinase erbB-4 . These receptors are involved in the regulation of cell growth, survival, and proliferation. By inhibiting these receptors, this compound disrupts the signaling pathways that promote tumor growth and survival . The compound specifically targets the ATP-binding site of these receptors, preventing their activation and subsequent downstream signaling .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Erlotinib: Ein Tyrosinkinaseinhibitor, der den epidermalen Wachstumsfaktorrezeptor angreift.

Gefitinib: Ähnlich wie Erlotinib zielt es auf den epidermalen Wachstumsfaktorrezeptor.

Einzigartigkeit: : Varlitinibtosilat ist einzigartig in seiner Fähigkeit, gleichzeitig den epidermalen Wachstumsfaktorrezeptor, die Rezeptorprotein-Tyrosinkinase erbB-2 und die Rezeptorprotein-Tyrosinkinase erbB-4 zu hemmen, wodurch es im Vergleich zu anderen Tyrosinkinaseinhibitoren ein breiteres Wirkungsspektrum bietet . Diese Mehrfachzielhemmung erhöht seine Wirksamkeit bei der Behandlung von Krebsarten, die diese Rezeptoren überexprimieren .

Biologische Aktivität

Varlitinib tosylate, also known as ASLAN001 tosylate, is a potent, reversible small-molecule inhibitor targeting the human epidermal growth factor receptors (HER1, HER2, and HER4). This compound has been investigated primarily for its therapeutic potential in various cancers, including gastric, biliary tract, and breast cancers. This article provides a comprehensive overview of the biological activity, efficacy, and safety profile of this compound based on recent clinical studies and research findings.

Varlitinib functions as a pan-HER inhibitor by blocking the phosphorylation and activation of HER receptors. The half-maximal inhibitory concentrations (IC50) for varlitinib are notably low: 7 nM for HER1, 2 nM for HER2, and 4 nM for HER4. These values indicate that varlitinib is more potent than other similar agents like lapatinib and neratinib .

Phase Ib and II Studies

- Combination with Chemotherapy : A Phase Ib study evaluated varlitinib in combination with paclitaxel ± carboplatin ± trastuzumab in patients with advanced solid tumors. The recommended phase II dose was determined to be 300 mg intermittently. The study reported a clinical benefit rate of 81.3% in heavily pretreated HER2+ metastatic breast cancer patients, with a partial response rate of 56.3% .

- Biliary Tract Cancer : In a randomized Phase II trial (TreeTopp study), varlitinib was assessed alongside capecitabine in patients with advanced biliary tract cancer who had progressed after first-line therapy. The objective response rate was 9.4% for the varlitinib group compared to 4.8% for the placebo group, suggesting some efficacy but not statistically significant .

- Gastric Cancer : A separate study indicated that varlitinib demonstrated promising activity in gastric cancer patients, particularly those expressing HER2 .

Safety Profile

The safety of varlitinib has been evaluated across multiple studies. Common adverse events include:

- Neutropenia : Reported as grade 3/4 in several studies.

- Hyperbilirubinemia : Occurred in some cases during combination therapy.

- Gastrointestinal disturbances : Including diarrhea and nausea.

In general, varlitinib was well tolerated at recommended doses without significantly affecting the pharmacokinetics of co-administered chemotherapy agents like paclitaxel .

Pharmacokinetics

Pharmacokinetic studies revealed that varlitinib can be administered either continuously or intermittently without significant alterations in drug absorption or metabolism when combined with other drugs like paclitaxel. This flexibility allows for tailored dosing strategies depending on patient tolerance and treatment response .

Summary of Key Findings

| Study Type | Cancer Type | Treatment Regimen | Objective Response Rate | Median PFS | Notable Outcomes |

|---|---|---|---|---|---|

| Phase Ib | Breast | Varlitinib + Paclitaxel ± Trastuzumab | 81.3% (clinical benefit) | N/A | High response rate in HER2+ patients |

| Phase II | Biliary | Varlitinib + Capecitabine | 9.4% | 2.83 months | Suggested PFS benefit in females |

| Phase II | Gastric | Varlitinib Monotherapy | N/A | N/A | Promising activity reported |

Eigenschaften

IUPAC Name |

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN6O2S.2C7H8O3S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9,10)/t13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUPQMGDXOHVLK-FFXKMJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35ClN6O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146629-86-8 | |

| Record name | Varlitinib tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146629868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VARLITINIB TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4M8FWS152 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.